

# Comparative Analysis of SJ45566 Selectivity for LCK Over Other SRC Family Kinases

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Compound of Interest			
Compound Name:	SJ45566		
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#### For Immediate Release:

A Detailed Examination of the Kinase Selectivity Profile of \$\mathbf{SJ45566}\$, a Potent LCK Degrader

This guide provides a comprehensive comparison of the selectivity of **SJ45566**, a novel proteolysis-targeting chimera (PROTAC), for Lymphocyte-specific protein tyrosine kinase (LCK) over other members of the SRC family of kinases. Developed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective performance analysis.

**SJ45566** has been identified as a potent and orally bioavailable PROTAC-based degrader of LCK, with a demonstrated half-maximal degradation concentration (DC50) of 1.21 nM in cellular assays. Its development is primarily aimed at therapeutic applications in T-Cell Acute Lymphoblastic Leukemia (T-ALL), where LCK signaling is often dysregulated. While **SJ45566** is designed to target LCK, a thorough understanding of its selectivity within the highly homologous SRC kinase family is critical for predicting its therapeutic window and potential off-target effects.

#### Quantitative Selectivity Profile of SJ45566

To assess the selectivity of **SJ45566**, a comprehensive proteomics study was conducted to quantify the degradation of a wide range of proteins, including multiple SRC family kinases, following treatment with the compound. The data presented below is extracted from the supplementary materials of the primary research publication by Jarusiewicz et al. (2024).



The following table summarizes the degradation data for LCK and other SRC family kinases in KOPTK1 cells treated with 100 nM **SJ45566** for 5 hours. The values represent the remaining protein levels relative to a vehicle control (DMSO).

Kinase	Family	% Protein Remaining (Mean)	Standard Deviation
LCK	SRC Family	1.20	0.28
FYN	SRC Family	81.30	1.84
LYN	SRC Family	100.00	2.31
нск	SRC Family	98.45	1.77
FGR	SRC Family	94.75	3.61
YES1	SRC Family	93.90	4.95
SRC	SRC Family	91.20	2.83

Data sourced from Jarusiewicz, J. A., et al. (2024). Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia. Journal of Medicinal Chemistry.

The data clearly demonstrates that **SJ45566** induces profound degradation of LCK, with only 1.20% of the protein remaining after a 5-hour treatment. In contrast, the levels of other measured SRC family kinases, including FYN, LYN, HCK, FGR, YES1, and SRC, remained largely unaffected, with remaining protein levels ranging from 81.30% to 100.00%. This indicates a high degree of selectivity of **SJ45566** for LCK over the other SRC family members tested under these experimental conditions.

### **Experimental Protocols**

A detailed methodology is crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to generate the selectivity data for **SJ45566**.

## **Cellular Degradation Assay**



Objective: To determine the extent of degradation of target proteins in a cellular context upon treatment with **SJ45566**.

Cell Line: KOPTK1 (T-ALL cell line)

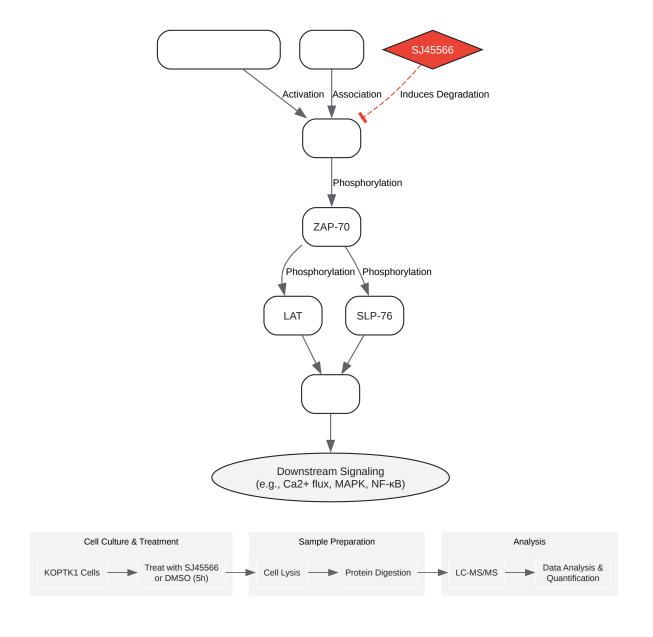
#### Methodology:

- Cell Culture: KOPTK1 cells were cultured in appropriate media and conditions to ensure logarithmic growth.
- Compound Treatment: Cells were treated with 100 nM SJ45566 or a vehicle control (DMSO) for 5 hours.
- Cell Lysis: Following incubation, cells were harvested and lysed to extract total protein.
- Sample Preparation for Proteomics: Protein samples were reduced, alkylated, and digested, typically with trypsin, to generate peptides.
- LC-MS/MS Analysis: The resulting peptide mixtures were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.
- Data Analysis: The abundance of each identified protein in the SJ45566-treated samples
  was compared to the vehicle-treated samples to calculate the percentage of protein
  remaining.

## Signaling Pathway Context and Experimental Workflow

To visualize the biological context of **SJ45566**'s action and the experimental process, the following diagrams are provided.





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